

The Solubility Profile of Guaiacol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Guaiacol*

Cat. No.: *B3431415*

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An In-Depth Review for Scientists and Drug Development Professionals

Guaiacol (2-methoxyphenol), a naturally occurring organic compound, is a key precursor in the synthesis of various flavorants and active pharmaceutical ingredients. Its utility in drug development and various chemical syntheses necessitates a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive overview of the solubility of **guaiacol** in water and a range of common organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for these experimental procedures.

Quantitative Solubility Data

The solubility of **guaiacol** is influenced by the nature of the solvent and the temperature. The following tables summarize the available quantitative data to provide a comparative reference.

Table 1: Solubility of Guaiacol in Water

Temperature (°C)	Solubility (g/L)	Molarity (mol/L)	Reference
5	15.8	0.127	
15	17.0	0.137	[1]
25	18.7	0.151	[2]
25	23.3	0.188	[3]
35	22.8	0.184	
45	29.3	0.236	
Room Temperature	~14.3 - 16.7 (1g in 60-70 mL)	~0.115 - 0.134	

Note: Discrepancies in reported solubilities at the same temperature may arise from variations in experimental methodologies and purity of materials.

Table 2: Solubility of Guaiacol in Organic Solvents

Solvent	Qualitative Solubility	Quantitative Solubility (at ambient temperature)	Reference
Ethanol	Miscible / Very Soluble	~30 mg/mL	
Methanol	Miscible	-	
Diethyl Ether	Miscible	-	
Chloroform	Miscible	-	
Acetone	Highly Soluble	-	
Dimethyl Sulfoxide (DMSO)	Soluble	~30 mg/mL	
N,N-Dimethylformamide (DMF)	Soluble	~30 mg/mL	
Glacial Acetic Acid	Miscible	-	
Glycerol	Easily Soluble (1g in 1mL)	-	
Benzene	Slightly Soluble	-	
Petroleum Ether	Slightly Soluble	-	
Carbon Tetrachloride	Soluble	-	

Experimental Protocol: Determination of Guaiacol Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound. This protocol is based on the principles outlined in the OECD Test Guideline 105.

1. Materials and Equipment:

- **Guaiacol** (high purity)
- Solvent of interest (e.g., deionized water, ethanol)
- Glass flasks or vials with airtight seals
- Constant temperature shaker bath or incubator
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **guaiacol** to a known volume of the solvent in a glass flask. The excess solid/liquid phase should be visually apparent.
 - Seal the flask tightly to prevent solvent evaporation.
 - Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 $^{\circ}\text{C} \pm 0.5$ $^{\circ}\text{C}$).
 - Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study can determine the time to equilibrium, but 24 to 48 hours is typical. A longer period (up to 72 hours) may be necessary to ensure equilibrium is reached.
- Phase Separation:
 - After the equilibration period, cease agitation and allow the solution to stand at the constant temperature for at least 24 hours to allow the undissolved **guaiacol** to settle.

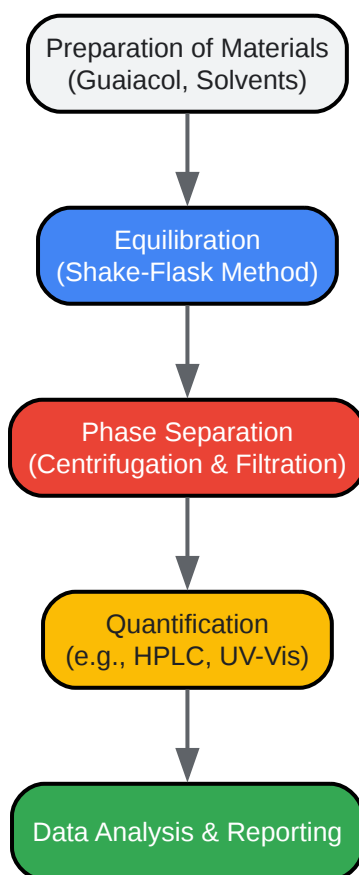
- To ensure complete separation of the undissolved solute, centrifuge the samples at the same constant temperature.
- Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step removes any remaining undissolved micro-droplets or particles.
- Quantification:
 - Prepare a series of standard solutions of **guaiacol** of known concentrations in the solvent.
 - Generate a calibration curve using the appropriate analytical method (e.g., measuring absorbance at a specific wavelength for UV-Vis spectrophotometry or peak area for HPLC).
 - Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.
 - Analyze the diluted sample and determine its concentration using the calibration curve.
 - Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of **guaiacol** in the solvent at the specified temperature.

3. Data Reporting:

The solubility should be reported in standard units such as grams per liter (g/L) and moles per liter (mol/L) at the specified temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound like **guaiacol**.



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Solubility Determination Workflow

This guide provides a foundational understanding of **guaiacol**'s solubility, essential for its application in research and development. For critical applications, it is recommended to experimentally verify solubility data under the specific conditions of use.

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